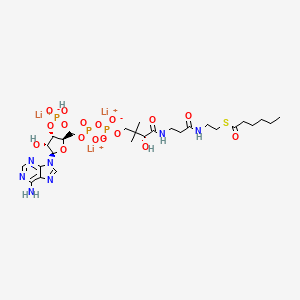

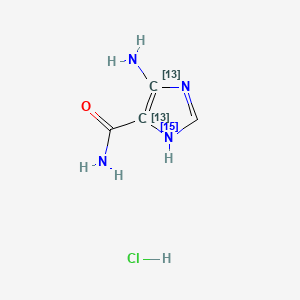

5-氨基咪唑-4-甲酰胺-13C2,15N 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt is a biochemical used for proteomics research . It is a labelled metabolite of Temozolomide, a medication used for the treatment of some brain tumors .

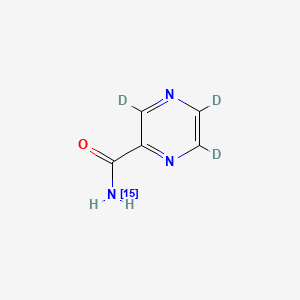

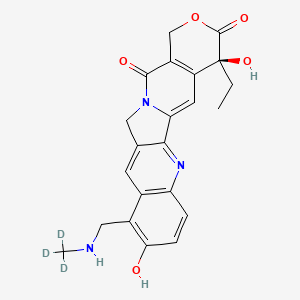

Molecular Structure Analysis

The molecular formula of 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt is C2(13-C)H6N2(15-N)O. HCl . The molecular weight is 165.556 .Chemical Reactions Analysis

While specific chemical reactions involving 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt are not available, it’s known that 5-Amino-4-imidazolecarboxamide hydrochloride exhibits corrosion inhibition and adsorption characteristics on aluminum in 1M HCl .科学研究应用

Metabolic Pathway Research

This compound is used for stable isotope labeling , which allows researchers to study metabolic pathways in vivo safely. It’s particularly useful for understanding diseases where metabolism is altered .

Environmental Pollutant Standards

The stable isotope-labeled compounds serve as standards for detecting environmental pollutants in air, water, soil, sediment, and food .

Pharmaceutical Testing

It’s used as a high-quality reference standard in pharmaceutical testing to ensure the accuracy and calibration of analytical instruments .

Cancer Research

In cancer research, derivatives of this compound, like 5-aminoimidazole-4-carboxamide ribonucleoside (AICAr), have been shown to induce differentiation of monocytic leukemia cell lines in an AMPK-independent manner .

Proteomics Research

The compound is utilized in proteomics research to study protein expression and interaction within cells .

Synthesis of Heterocyclic Compounds

It aids in the synthesis of heterocyclic compounds such as guanine, purines, and pyrimidines, which are essential components of nucleic acids .

Endurance Enhancement Studies

Research has found that derivatives like AICAR can increase the endurance of sedentary mice, which has implications for metabolic diseases .

Antiproliferative Effects

AICAR also exhibits antiproliferative effects and can induce apoptosis of aneuploid cells, which are cells with an abnormal number of chromosomes .

作用机制

Target of Action

The primary target of 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt, also known as AICAR, is the AMP-dependent protein kinase (AMPK) . AMPK is a crucial energy sensor in cells and plays a significant role in maintaining cellular energy homeostasis .

Mode of Action

AICAR is an analog of adenosine monophosphate (AMP) and can stimulate AMPK activity . By activating AMPK, AICAR can influence various biological processes, including glucose and lipid metabolism, and can help protect against cardiac ischemic injury .

Biochemical Pathways

AICAR is an intermediate in the generation of inosine monophosphate . It affects the purine metabolism pathway and can influence the synthesis of nucleotides. The activation of AMPK by AICAR can also lead to the inhibition of certain biosynthetic pathways, such as fatty acid and cholesterol synthesis, which are energy-consuming processes .

Pharmacokinetics

It’s known that the compound has been used clinically, suggesting it has suitable bioavailability for therapeutic applications .

Result of Action

The activation of AMPK by AICAR leads to a variety of cellular effects. It can increase the metabolic activity of tissues and change the physical composition of muscle . This has led to interest in AICAR as a potential treatment for conditions like diabetes .

属性

IUPAC Name |

4-amino-(4,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H/i2+1,3+1,7+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCUYSMIELHIQL-UJQHOCGYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=N[13C](=[13C]([15NH]1)C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747003 |

Source

|

| Record name | 4-Amino(4,5-~13~C_2_,1-~15~N)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt | |

CAS RN |

1246816-45-4 |

Source

|

| Record name | 4-Amino(4,5-~13~C_2_,1-~15~N)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide](/img/structure/B564553.png)

![2-[[2,6-Dichloro-3-(hydroxymethyl)phenyl]amino]benzoic acid](/img/structure/B564568.png)